6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol;2,2,2-trifluoroacetic acid
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Overview
Description
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol;2,2,2-trifluoroacetic acid is a compound with the molecular formula C8H8F3N3O4 and a molecular weight of 267.16 g/mol This compound is known for its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core and a trifluoroacetic acid moiety
Mechanism of Action
Target of Action
The primary target of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol trifluoroacetate is the Ataxia telangiectasia and Rad3-related (ATR) kinase . ATR kinase is a key regulating protein within the DNA damage response (DDR), responsible for sensing replication stress (RS), and has been considered as a potential target for cancer therapy .
Mode of Action
The compound interacts with ATR kinase, inhibiting its function . This interaction disrupts the normal functioning of the DDR, leading to an accumulation of single-strand breaks in DNA
Biochemical Pathways
The inhibition of ATR kinase affects the DNA damage response pathway . This pathway is crucial for maintaining genomic stability, and its disruption can lead to the accumulation of DNA damage, potentially leading to cell death or cancer .
Result of Action
In vitro studies have shown that this compound displays good anti-tumor activity . It can significantly reduce the phosphorylation level of ATR and its downstream signaling protein . This suggests that the compound could potentially be used in cancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol;2,2,2-trifluoroacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine with N-benzyloxycarbonyl-protected amines, followed by deprotection and subsequent reaction with trifluoroacetic acid . The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Reduced forms of the compound
Substitution: Substituted pyrimidine derivatives
Scientific Research Applications
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the development of novel compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins involved in cellular processes.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: Another derivative with similar structural features but different substituents.
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: A compound with a triazole ring instead of a pyrimidine ring, exhibiting different biological activities.
Uniqueness
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol;2,2,2-trifluoroacetic acid is unique due to its combination of a pyrrolo[3,4-d]pyrimidine core and a trifluoroacetic acid moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,4-dione;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.C2HF3O2/c10-5-3-1-7-2-4(3)8-6(11)9-5;3-2(4,5)1(6)7/h7H,1-2H2,(H2,8,9,10,11);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNWAPLZYPCMQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)NC(=O)NC2=O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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